molecular formula C6H4NO4P B14639648 p-Nitrophenyl phosphinate CAS No. 53204-64-1

p-Nitrophenyl phosphinate

Cat. No.: B14639648
CAS No.: 53204-64-1
M. Wt: 185.07 g/mol
InChI Key: RPLNFVZIGAYKDT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrophenyl phosphinate typically involves the reaction of p-nitrophenol with phosphinic acid or its derivatives. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the desired product is obtained. The hydrolysis of phosphinates can be carried out under both acidic and basic conditions, with the C-O bond being cleaved by agents such as trimethylsilyl halides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the careful control of temperature, pH, and the use of catalysts to optimize yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

p-Nitrophenyl phosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include p-nitrophenol, which is a yellow compound that can be measured spectrophotometrically, and various derivatives depending on the specific reaction conditions .

Scientific Research Applications

p-Nitrophenyl phosphinate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism by which p-Nitrophenyl phosphinate exerts its effects involves the hydrolysis of the phosphate ester bond by phosphatases. This reaction releases p-nitrophenol and inorganic phosphate. The p-nitrophenol produced is a chromogenic compound that absorbs light at 405 nm, allowing for easy quantification of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Nitrophenyl phosphinate is unique due to its specific use as a substrate for phosphatases, providing a clear and measurable chromogenic response. Its ability to be used in a wide range of concentrations without being a limiting factor in reactions makes it particularly valuable in biochemical assays .

Properties

CAS No.

53204-64-1

Molecular Formula

C6H4NO4P

Molecular Weight

185.07 g/mol

IUPAC Name

1-nitro-4-phosphorosooxybenzene

InChI

InChI=1S/C6H4NO4P/c8-7(9)5-1-3-6(4-2-5)11-12-10/h1-4H

InChI Key

RPLNFVZIGAYKDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP=O

Origin of Product

United States

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